Dabsyl-glycine
Description
Dabsyl-glycine (CAS: 89131-05-5) is a glycine derivative functionalized with a 4-dimethylaminoazobenzene-4’-sulfonyl (Dabsyl) group. Its molecular formula is C₁₆H₁₈N₄O₄S (molecular weight: 362.4 g/mol) . The Dabsyl group is a chromophoric tag widely used in analytical chemistry for labeling amino acids, peptides, and proteins due to its strong UV absorption and stability under acidic conditions. This compound is particularly valuable in high-performance liquid chromatography (HPLC) and mass spectrometry for enhancing detection sensitivity .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18N4O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C16H18N4O4S/c1-20(2)14-7-3-12(4-8-14)18-19-13-5-9-15(10-6-13)25(23,24)17-11-16(21)22/h3-10,17H,11H2,1-2H3,(H,21,22) |
InChI Key |
SRSZLPFOMCNNKV-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry
1.1 Dabsylation Technique
Dabsylation refers to the process of labeling amino acids with dabsyl chloride (Dabsyl-Cl) to enhance their detectability during chromatographic analysis. This technique is particularly useful in high-performance liquid chromatography (HPLC) for the identification and quantification of amino acids in complex mixtures.
Case Study: Analysis of Amino Acids in Stout Beer
- A study utilized dabsylation for the rapid analysis of amino acids in stout beer using Ultra High-Performance Liquid Chromatography (UHPLC). The method demonstrated high sensitivity and specificity, allowing for the efficient separation and quantification of amino acids present in the beverage .
| Parameter | Value |
|---|---|
| Detection Limit | 0.01 µM |
| Analysis Time | < 10 minutes |
| Recovery Rate | 95% |
This application highlights the utility of dabsyl-glycine in food science, particularly in quality control and nutritional analysis.
Biochemical Research
2.1 Neuroprotective Properties
Recent studies have indicated that glycine, including its derivatives like this compound, may possess neuroprotective effects. Glycine is known to modulate neurotransmission and has been implicated in protecting neurons from ischemic damage.
Case Study: Neuroprotection in Ischemic Stroke Models
- Research demonstrated that glycine supplementation reduced neuronal death and inflammation following ischemic stroke by inhibiting microglial activation through the NF-κB pathway . this compound could potentially serve as a tool to study these mechanisms due to its ability to label glycine and track its biological activity.
Therapeutic Potential
3.1 Immunomodulatory Effects
Glycine has shown immunomodulatory effects, which could be relevant for therapeutic applications in conditions such as sepsis and graft rejection.
Case Study: Graft Survival Enhancement
- In animal models, glycine was found to improve graft survival rates when administered alongside immunosuppressants like cyclosporine A, suggesting its role in enhancing transplant outcomes . this compound's ability to track glycine levels may aid in optimizing dosages for therapeutic efficacy.
Summary of Findings
The applications of this compound span several scientific domains, particularly emphasizing its role in analytical chemistry and potential therapeutic uses. The following table summarizes key findings related to its applications:
| Application Area | Key Findings |
|---|---|
| Analytical Chemistry | Effective for amino acid quantification using UHPLC |
| Biochemical Research | Neuroprotective effects observed in ischemic models |
| Therapeutic Potential | Enhances graft survival when used with immunosuppressants |
Comparison with Similar Compounds
This section compares Dabsyl-glycine with structurally or functionally analogous glycine derivatives, focusing on chemical properties, applications, and research findings.
Structural and Physicochemical Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 89131-05-5 | C₁₆H₁₈N₄O₄S | 362.4 | Azobenzene-sulfonyl group linked to glycine |
| Dansylglycine | 1091-85-6 | C₁₄H₁₅N₃O₄S | 337.4 | Naphthalene-sulfonamide with dimethylamino group |
| Glycylglycine | 556-50-3 | C₄H₈N₂O₃ | 132.12 | Dipeptide of two glycine residues |
| N-(3-Indolylacetyl)glycine | 13113-08-1 | C₁₂H₁₂N₂O₃ | 232.24 | Indole-acetyl group conjugated to glycine |
| N-[(5,6-dichloro-1H-benzimidazol-2-yl)carbonyl]glycine | 42Z (PDB ID) | C₁₀H₇Cl₂N₃O₃ | 312.1 | Dichlorobenzimidazole-carboxyl linked to glycine |
Key Observations :
- Aromatic Tags : this compound and Dansylglycine both contain sulfonamide-linked aromatic moieties but differ in chromophore type (azobenzene vs. naphthalene). Dabsyl derivatives exhibit absorption maxima near 450 nm, while Dansyl groups fluoresce strongly at ~330 nm (excitation) and ~525 nm (emission) .
- Solubility : Glycylglycine is highly water-soluble due to its simple dipeptide structure, whereas this compound and Dansylglycine require organic solvents (e.g., acetonitrile) for dissolution .
Research Findings :
- Labeling Efficiency : this compound outperforms Dansylglycine in labeling stability under acidic conditions, making it preferable for long-term storage of labeled samples .
- Detection Limits: Dansylglycine achieves lower detection limits (sub-picomolar) in fluorescence-based assays compared to this compound’s UV-based detection (nanomolar range) .
- Biological Compatibility: Glycylglycine is non-toxic and widely used in cell culture media, whereas this compound’s aromatic structure may interfere with certain biological assays .
Stability and Reactivity
Preparation Methods
Conventional Solution-Phase Synthesis
Reaction Mechanism and Stoichiometry
Dabsyl-glycine is synthesized via nucleophilic substitution, where the primary amine group of glycine reacts with DABS-Cl in a buffered alkaline medium. The reaction proceeds as follows:
$$
\text{Glycine} + \text{DABS-Cl} \rightarrow \text{this compound} + \text{HCl}
$$
DABS-Cl targets α-amino groups, though it may also react with ε-amino groups in lysine or hydroxyl groups in serine under prolonged conditions. To minimize side reactions, a molar ratio of 1:1.2 (glycine:DABS-Cl) is recommended, with excess DABS-Cl ensuring complete derivatization.
Optimized Reaction Conditions
- Solvent System : A dabsylation buffer (pH 8.2–9.0) containing borate or phosphate ions stabilizes the reaction intermediates.
- Temperature and Time : Heating at 70°C for 12 minutes achieves >95% derivatization efficiency, as confirmed by UV-VIS detection at 465 nm.
- Quenching : The reaction is terminated by dilution with acetonitrile or acidic buffers to precipitate unreacted DABS-Cl.
Table 1: Comparative Reaction Parameters for this compound Synthesis
| Parameter | Conventional Method | Solid-Phase Method | Kit-Based Derivatization |
|---|---|---|---|
| Reaction Time (min) | 12 | 16 | 12 |
| Temperature (°C) | 70 | 25 | 70 |
| Yield (%) | 95 | 88 | 90 |
| Purity (HPLC) | 98.5 | 97.0 | 99.0 |
Solid-Phase Peptide Synthesis (SPPS) Approaches
On-Resin Dabsylation
In SPPS, this compound is incorporated into peptides by reacting DABS-Cl with the N-terminus of resin-bound glycine. This method avoids purification challenges associated with free glycine derivatives:
- Resin Activation : Wang resin functionalized with Fmoc-glycine is deprotected using piperidine.
- Dabsylation : DABS-Cl (2 equiv) in dimethyl sulfoxide (DMSO) is agitated with the resin for 16 hours at 25°C.
- Cleavage and Purification : The peptide is cleaved using trifluoroacetic acid (TFA) and purified via reversed-phase HPLC (RP-HPLC) with a gradient of 5–70% acetonitrile.
Kit-Based Derivatization for High-Throughput Analysis
Commercial kits (e.g., JASCO’s DAB-Label) streamline this compound preparation by providing pre-optimized buffers and reagents:
- Sample Dilution : The analyte (e.g., stout beer) is diluted 50-fold in dabsylation buffer.
- Derivatization : DABS-Cl reagent (40 µL) is added to 20 µL of sample, heated at 70°C for 12 minutes, and cooled.
- Analysis : The mixture is diluted and injected into a UHPLC system equipped with a C18 column, achieving baseline separation of 21 amino acids in 7.5 minutes.
Purification and Characterization
Applications in Analytical Chemistry
Internal Standard for Peptide Quantitation
This compound serves as an internal standard in RP-HPLC to quantify methionine sulfoximine peptides, with a linear response ($$R^2 > 0.99$$) over 0.1–10 µM.
Amino Acid Profiling in Complex Matrices
In beer analysis, this compound enables simultaneous quantification of 21 amino acids, including γ-aminobutyric acid (GABA) and taurine, with a limit of detection (LOD) of 0.5 pmol.
Q & A
Q. How to address batch-to-batch variability in this compound’s chromatographic retention times?
- Methodological Answer : Implement a system suitability test (SST) with a reference standard in each batch. Adjust mobile phase composition (e.g., acetonitrile:water from 65:35 to 68:32) to normalize retention. Use QbD (Quality by Design) principles, including DOE (Design of Experiments) to optimize column temperature (30–40°C) and flow rate (1.0–1.2 mL/min) .
Methodological Guidelines from Evidence
- Data Contradiction Analysis : Replicate experiments under controlled variables and apply statistical tests (e.g., ANOVA with Tukey post-hoc) to isolate outliers .
- Experimental Design : Predefine acceptance criteria for purity (>98%), yield (>70%), and stability (≤5% degradation over 6 months) to ensure reproducibility .
- Advanced Characterization : Combine hyphenated techniques (e.g., HPLC-DAD-ESI/MS) for multi-parameter validation of identity, purity, and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
